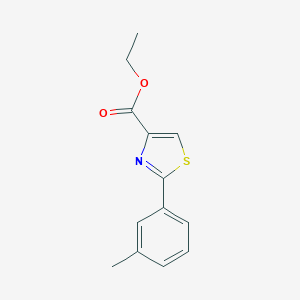

Ethyl 2-m-tolylthiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-m-tolylthiazole-4-carboxylate is an organic compound with the molecular formula C13H13NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-m-tolylthiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with m-tolyl isothiocyanate under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-m-tolylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidine derivatives.

Applications De Recherche Scientifique

Agricultural Chemistry

Pesticide Development

Ethyl 2-m-tolylthiazole-4-carboxylate has been explored for its potential as a pesticide or herbicide. Its structure allows it to interact with biological systems in ways that can inhibit pest growth while minimizing environmental impact. Research indicates that compounds in this class may effectively protect crops from various pests .

Pharmaceuticals

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, derivatives of thiazole have been synthesized and evaluated for anticancer activity. Studies have shown that modifications to the thiazole ring can enhance biological activity against specific cancer cell lines .

Case Study: Anticancer Activity

A study conducted by Evren et al. (2019) demonstrated that thiazole derivatives exhibited promising anticancer properties. The presence of specific substituents on the thiazole ring significantly influenced their efficacy against human lung adenocarcinoma cells, with certain compounds showing IC50 values as low as 23.30 µM .

Material Science

Advanced Materials Development

In material science, this compound is investigated for its potential in creating advanced materials such as polymers and coatings. These materials can exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemistry

Enzyme Interaction Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding complex biological processes .

Analytical Chemistry

Detection and Quantification

this compound is employed in analytical methods for detecting and quantifying specific compounds in various samples. This application is crucial for quality control in manufacturing processes, ensuring the purity and concentration of active ingredients in pharmaceutical formulations .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ethyl 2-m-tolylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s effects are influenced by the substituents on the thiazole ring, which can modulate its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Ethyl 2-m-tolylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-aminothiazole-4-carboxylate: This compound has an amino group instead of a tolyl group, leading to different reactivity and applications.

Mthis compound: The methyl ester variant has slightly different physical properties and reactivity.

2-Methylthiazole-4-carboxylic acid ethyl ester: This compound lacks the tolyl group, resulting in distinct chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Activité Biologique

Ethyl 2-m-tolylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The synthesis of this compound typically involves multi-step reactions, including the use of thiazole derivatives and carboxylic acid esters. The presence of the ethyl ester and m-tolyl group is crucial for its biological properties.

1. Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 (Hepatocellular) | 10.8 ± 0.08 | Induces apoptosis via mitochondrial pathways |

| MCF-7 (Breast) | 11.6 ± 0.12 | Cell cycle arrest at G1 phase | |

| SKNMC (Neuroblastoma) | >20 | Modulation of Bcl-2 expression |

These results indicate that while this compound exhibits promising activity against certain cancer cell lines, further structural modifications may enhance its efficacy.

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. The following findings highlight its inhibitory activity:

- Inhibition Potency : this compound has shown significant inhibition against human carbonic anhydrase III (hCA III), with a reported value indicating high potency.

- Mechanism : The presence of a carboxylic acid group at the 4-position is essential for enhancing CA inhibitory activity, which is critical for potential therapeutic applications in conditions like glaucoma and epilepsy .

Study on Antitumor Activity

In a study assessing the anticancer effects of thiazole derivatives, this compound was evaluated alongside other synthesized compounds. The study utilized MTT assays to determine cytotoxicity against HepG-2 and SKNMC cell lines. While it did not outperform established chemotherapeutics like doxorubicin, it demonstrated selective cytotoxicity and potential as a lead compound for further development .

Study on Carbonic Anhydrase Inhibition

Another research focused on the structure-activity relationship (SAR) of thiazoles found that compounds similar to this compound exhibited varying levels of CA inhibition. This study emphasized that modifications in the thiazole ring could significantly impact enzyme affinity and selectivity .

Propriétés

IUPAC Name |

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCPJZNCZBKRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569500 | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-33-9 | |

| Record name | Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.